molecular formula C14H7Cl2N5S B10881873 3-(2,4-Dichlorophenyl)-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2,4-Dichlorophenyl)-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B10881873
M. Wt: 348.2 g/mol
InChI Key: PPXDKZXLBLNHHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4-Dichlorophenyl)-6-(3-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a triazole ring fused with a thiadiazole ring, along with dichlorophenyl and pyridyl substituents. These structural elements contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dichlorophenyl)-6-(3-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichlorobenzoyl chloride with 3-aminopyridine to form an intermediate, which is then cyclized with thiosemicarbazide under acidic conditions to yield the target compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)-6-(3-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups present in the molecule.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

3-(2,4-Dichlorophenyl)-6-(3-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: Lacks the pyridyl group but shares the core structure.

    6-(3-Pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: Lacks the dichlorophenyl group but retains the pyridyl and triazolo-thiadiazole structure.

Uniqueness

The presence of both the dichlorophenyl and pyridyl groups in 3-(2,4-dichlorophenyl)-6-(3-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole imparts unique chemical and biological properties. This dual substitution enhances its reactivity and broadens its range of applications compared to similar compounds that lack one of these substituents.

Properties

Molecular Formula

C14H7Cl2N5S

Molecular Weight

348.2 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-6-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H7Cl2N5S/c15-9-3-4-10(11(16)6-9)12-18-19-14-21(12)20-13(22-14)8-2-1-5-17-7-8/h1-7H

InChI Key

PPXDKZXLBLNHHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NN3C(=NN=C3S2)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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